![molecular formula C12H19N3O2S B7589415 3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B7589415.png)
3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid, also known as DTPA, is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a piperazine derivative that has a thiazole ring attached to it. DTPA is synthesized using a specific method, and it has various applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid has various applications in scientific research. One of the primary applications is in the field of radiopharmaceuticals. This compound is used as a chelating agent to bind with radioactive isotopes, such as technetium-99m, to form radiopharmaceuticals. These radiopharmaceuticals are used in diagnostic imaging procedures, such as single-photon emission computed tomography (SPECT) and positron emission tomography (PET).
Wirkmechanismus
3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid acts as a chelating agent by binding with metal ions, such as technetium-99m. The thiazole ring in this compound forms a coordination bond with the metal ion, and the piperazine ring provides a suitable environment for the metal ion to bind. This complex formation allows for the efficient delivery of the radioactive isotope to the target site.
Biochemical and Physiological Effects:
This compound has minimal biochemical and physiological effects on the body. It is rapidly excreted from the body and does not accumulate in any organs. This compound has a low toxicity profile, and it is generally well-tolerated by the body.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid has various advantages and limitations for lab experiments. One of the primary advantages is its ability to efficiently bind with metal ions, making it a suitable chelating agent for radiopharmaceuticals. However, this compound has a short half-life, which limits its use in long-term studies. Additionally, this compound has a limited ability to cross the blood-brain barrier, which restricts its use in brain imaging studies.
Zukünftige Richtungen
There are various future directions for 3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid research. One of the primary future directions is the development of new chelating agents that have a longer half-life and a better ability to cross the blood-brain barrier. Additionally, there is a need for the development of new radiopharmaceuticals that can target specific receptors in the body. Further research is also needed to explore the potential use of this compound in targeted cancer therapy.
Conclusion:
This compound is a compound that has various applications in scientific research, particularly in the field of radiopharmaceuticals. Its unique properties make it a suitable chelating agent for binding with metal ions, such as technetium-99m. However, this compound has limitations, such as its short half-life and limited ability to cross the blood-brain barrier. Further research is needed to explore the potential of this compound in targeted cancer therapy and the development of new chelating agents and radiopharmaceuticals.
Synthesemethoden
3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid is synthesized using a specific method that involves the reaction between 4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine and 3-bromopropanoic acid. The reaction takes place in the presence of a base, such as potassium carbonate or sodium hydroxide. The product obtained from this reaction is this compound, which is a white crystalline powder.
Eigenschaften
IUPAC Name |
3-[4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-9-10(2)18-12(13-9)15-7-5-14(6-8-15)4-3-11(16)17/h3-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZBKBFHBFCCDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCN(CC2)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.